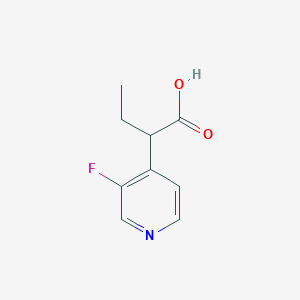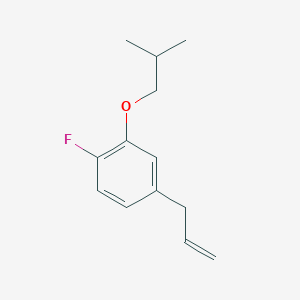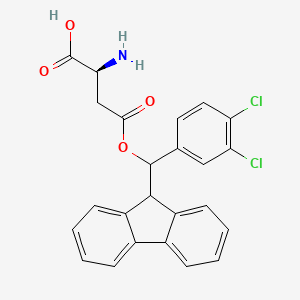
2,2'-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) is an organic compound with the molecular formula C12H19NO2 It is a derivative of ethanolamine, where the nitrogen atom is bonded to a 4-ethylphenyl group and two ethan-1-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of 4-ethylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 4-ethylphenylamine with ethylene oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, leading to the formation of the ethanolamine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Wissenschaftliche Forschungsanwendungen
2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyl groups and the nitrogen atom play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((Phenyl)azanediyl)bis(ethan-1-ol): Similar structure but lacks the ethyl group on the phenyl ring.
2,2’-((4-Methylphenyl)azanediyl)bis(ethan-1-ol): Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
2,2’-((4-Chlorophenyl)azanediyl)bis(ethan-1-ol): Similar structure but has a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the 4-ethyl group on the phenyl ring in 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) imparts unique chemical and physical properties to the compound. This structural modification can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-[4-ethyl-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-2-11-3-5-12(6-4-11)13(7-9-14)8-10-15/h3-6,14-15H,2,7-10H2,1H3 |
InChI-Schlüssel |
IFMADWRJVDIYMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


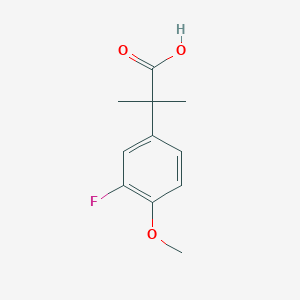
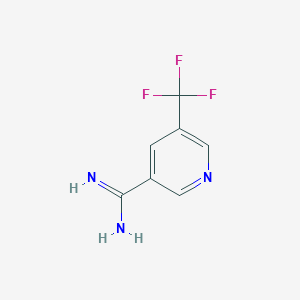

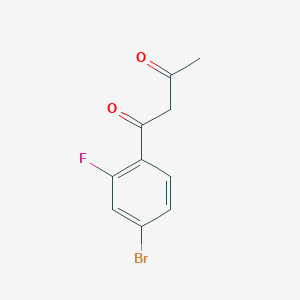

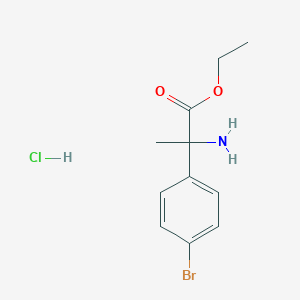

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
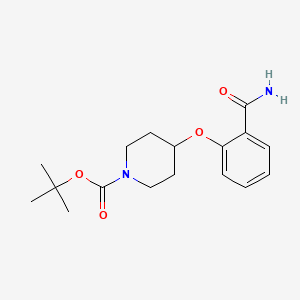
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
